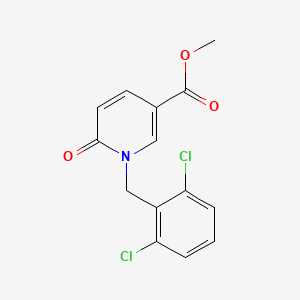

Methyl 1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylate

CAS No.: 338783-07-6

Cat. No.: VC5736751

Molecular Formula: C14H11Cl2NO3

Molecular Weight: 312.15

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 338783-07-6 |

|---|---|

| Molecular Formula | C14H11Cl2NO3 |

| Molecular Weight | 312.15 |

| IUPAC Name | methyl 1-[(2,6-dichlorophenyl)methyl]-6-oxopyridine-3-carboxylate |

| Standard InChI | InChI=1S/C14H11Cl2NO3/c1-20-14(19)9-5-6-13(18)17(7-9)8-10-11(15)3-2-4-12(10)16/h2-7H,8H2,1H3 |

| Standard InChI Key | CGRFOKGBHATUHG-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=CN(C(=O)C=C1)CC2=C(C=CC=C2Cl)Cl |

Introduction

Structural Characteristics and Molecular Configuration

Core Molecular Architecture

The compound features a pyridine ring substituted at the 1-position with a 2,6-dichlorobenzyl group and at the 3-position with a methyl ester moiety. The 6-oxo group introduces a ketone functionality, rendering the molecule polar and reactive. The IUPAC name, methyl 1-[(2,6-dichlorophenyl)methyl]-6-oxopyridine-3-carboxylate, precisely reflects this arrangement .

Table 1: Key Structural Identifiers

Related Derivatives

A closely related analog, 1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid (CAS No. 338783-23-6), lacks the methyl ester group, resulting in a molecular weight of 298.13 g/mol . This de-esterified variant is often explored for its enhanced solubility in aqueous media, which is critical for pharmacokinetic studies .

Synthesis and Manufacturing

Reaction Pathway

The synthesis typically involves a nucleophilic substitution reaction between 6-oxo-1,6-dihydro-3-pyridinecarboxylic acid derivatives and 2,6-dichlorobenzyl chloride. The methyl ester group is introduced via esterification of the carboxylic acid precursor, often using methanol under acidic conditions.

Table 2: Key Reagents and Conditions

| Reagent | Role | Quantity | Conditions |

|---|---|---|---|

| 2,6-Dichlorobenzyl chloride | Benzylating agent | 1.2 equivalents | Anhydrous DMF, 80°C |

| Methyl 6-oxo-1,6-dihydro-3-pyridinecarboxylate | Core scaffold | 1.0 equivalent | Reflux, 12 hours |

| Triethylamine | Base | 2.5 equivalents | Nitrogen atmosphere |

Physicochemical Properties

Thermal Stability and Phase Behavior

The compound exhibits a predicted boiling point of 478.0 \pm 45.0 \, ^\circ\text{C} and a density of at 25°C . Its low predicted pKa () suggests strong electron-withdrawing effects from the dichlorobenzyl and ketone groups .

Table 3: Thermodynamic Properties

| Property | Value | Method |

|---|---|---|

| Melting Point | Not reported | — |

| Solubility in Water | Insoluble | Experimental |

| LogP (Octanol-Water) | 2.94 (Predicted) | QSPR |

Spectroscopic Profiles

-

IR (KBr): Strong absorptions at (ester C=O) and (pyridone C=O).

-

NMR (400 MHz, CDCl): δ 8.45 (s, 1H, pyridine-H), 7.35–7.28 (m, 3H, aryl-H), 5.12 (s, 2H, CH), 3.89 (s, 3H, OCH).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume